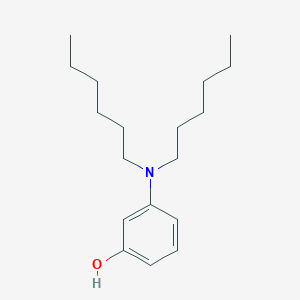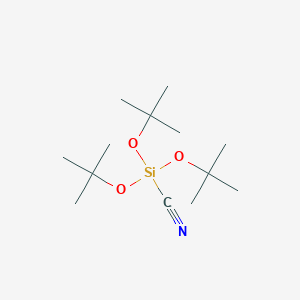
Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride is a chemical compound with a complex structure that includes a sulfanium ion, a phenyl group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride typically involves the reaction of phenylsulfanium chloride with a ketone derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include sulfur-containing compounds and phenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanium ion can form bonds with nucleophilic sites on proteins, altering their function. The ketone group may also participate in reactions with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsulfanium chloride: Shares the sulfanium ion but lacks the ketone group.
Methyl phenyl ketone: Contains the ketone group but lacks the sulfanium ion.
Sulfoxides and sulfones: Oxidized derivatives of sulfanium compounds.
Uniqueness
Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride is unique due to its combination of a sulfanium ion, a phenyl group, and a ketone functional group
Propriétés
| 96288-46-9 | |
Formule moléculaire |
C15H15ClOS |
Poids moléculaire |
278.8 g/mol |
Nom IUPAC |
methyl-phenacyl-phenylsulfanium;chloride |
InChI |
InChI=1S/C15H15OS.ClH/c1-17(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13;/h2-11H,12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
VRQLGNTVHZJMJC-UHFFFAOYSA-M |
SMILES canonique |
C[S+](CC(=O)C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





